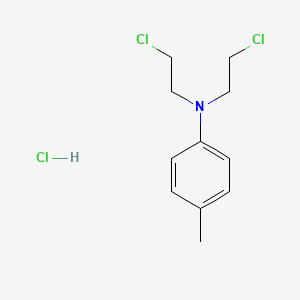
N,N-Bis(2-chloroethyl)-4-methylaniline hydrochloride
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N,N-Bis(2-chloroethyl)-4-methylaniline hydrochloride: is a chemical compound known for its applications in various fields, including chemistry, biology, and medicine. It is a derivative of aniline, where the aniline nitrogen is substituted with two 2-chloroethyl groups and a methyl group on the benzene ring. The hydrochloride form enhances its solubility in water, making it easier to handle in various applications.
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of N,N-Bis(2-chloroethyl)-4-methylaniline hydrochloride typically involves the reaction of 4-methylaniline with 2-chloroethyl chloride in the presence of a base such as sodium hydroxide. The reaction proceeds through nucleophilic substitution, where the nitrogen atom of the aniline attacks the carbon atom of the 2-chloroethyl chloride, resulting in the formation of the desired product. The reaction is usually carried out in an organic solvent such as dichloromethane or chloroform at a temperature range of 0-25°C.
Industrial Production Methods: On an industrial scale, the production of this compound involves similar synthetic routes but with optimized reaction conditions to ensure higher yields and purity. The process may include additional purification steps such as recrystallization or distillation to remove any impurities.
化学反应分析
Types of Reactions:
Oxidation: N,N-Bis(2-chloroethyl)-4-methylaniline hydrochloride can undergo oxidation reactions, where the methyl group on the benzene ring can be oxidized to form a carboxylic acid group.
Reduction: The compound can also undergo reduction reactions, particularly the reduction of the chloroethyl groups to ethyl groups.
Substitution: The chloroethyl groups can be substituted with other nucleophiles such as amines or thiols, resulting in the formation of various derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3) under acidic conditions.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a palladium catalyst are commonly used.
Substitution: Nucleophiles such as ammonia (NH3) or thiols (R-SH) can be used under basic conditions to facilitate substitution reactions.
Major Products:
Oxidation: Formation of 4-methylbenzoic acid derivatives.
Reduction: Formation of N,N-Bis(2-ethyl)-4-methylaniline.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
科学研究应用
Chemistry: N,N-Bis(2-chloroethyl)-4-methylaniline hydrochloride is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals. It serves as a building block for the preparation of more complex molecules.
Biology: In biological research, this compound is used to study the effects of alkylating agents on cellular processes. It is particularly useful in investigating DNA damage and repair mechanisms due to its ability to form covalent bonds with DNA.
Medicine: this compound has potential applications in cancer research as an alkylating agent. It can be used to develop new chemotherapeutic agents that target rapidly dividing cancer cells.
Industry: In the industrial sector, this compound is used in the production of polymers and resins. It is also employed in the manufacture of specialty chemicals and materials with specific properties.
作用机制
The mechanism of action of N,N-Bis(2-chloroethyl)-4-methylaniline hydrochloride involves the formation of covalent bonds with nucleophilic sites in biological molecules such as DNA and proteins. The chloroethyl groups can form cross-links between DNA strands, leading to the disruption of DNA replication and transcription. This results in cell cycle arrest and apoptosis in rapidly dividing cells, making it effective as an anticancer agent. The molecular targets include guanine bases in DNA and cysteine residues in proteins.
相似化合物的比较
N,N-Bis(2-chloroethyl)aniline hydrochloride: Similar structure but without the methyl group on the benzene ring.
N,N-Bis(2-chloroethyl)-N-methylaniline hydrochloride: Similar structure but with an additional methyl group on the nitrogen atom.
N,N-Bis(2-chloroethyl)-4-nitroaniline hydrochloride: Similar structure but with a nitro group on the benzene ring instead of a methyl group.
Uniqueness: N,N-Bis(2-chloroethyl)-4-methylaniline hydrochloride is unique due to the presence of the methyl group on the benzene ring, which can influence its reactivity and biological activity. The methyl group can affect the compound’s lipophilicity, making it more soluble in organic solvents and potentially enhancing its ability to penetrate cell membranes.
属性
分子式 |
C11H16Cl3N |
|---|---|
分子量 |
268.6 g/mol |
IUPAC 名称 |
N,N-bis(2-chloroethyl)-4-methylaniline;hydrochloride |
InChI |
InChI=1S/C11H15Cl2N.ClH/c1-10-2-4-11(5-3-10)14(8-6-12)9-7-13;/h2-5H,6-9H2,1H3;1H |
InChI 键 |
AYSFGJRYHSPXMG-UHFFFAOYSA-N |
规范 SMILES |
CC1=CC=C(C=C1)N(CCCl)CCCl.Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![5-Bromo-2-phenyl-3H-imidazo[4,5-b]pyridine](/img/structure/B15224553.png)
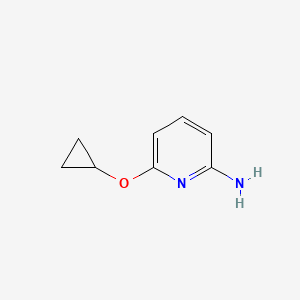
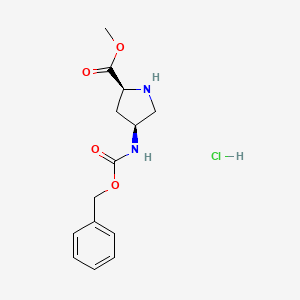

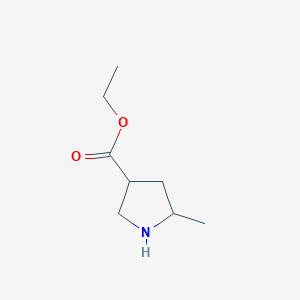
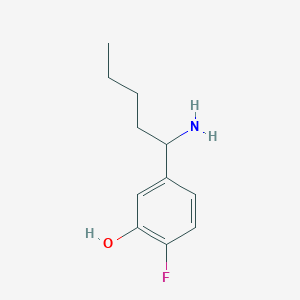
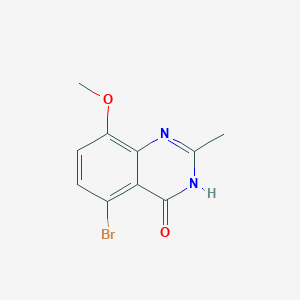

![6-Methyl-[1,2,4]triazolo[4,3-b]pyridazin-3-amine](/img/structure/B15224617.png)
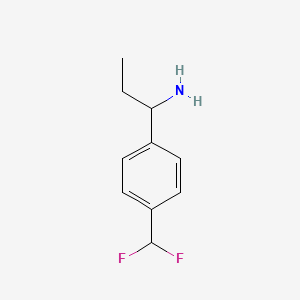
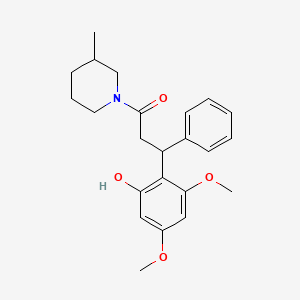
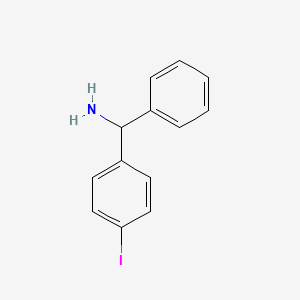
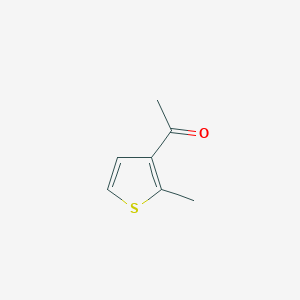
![Methyl 7-bromo-3-oxo-3,4-dihydro-2h-pyrazino[2,3-b][1,4]thiazine-6-carboxylate](/img/structure/B15224655.png)
